molecular formula C4H6O3S B3054844 4,7-Dihydro-1,3,2-dioxathiepine 2-oxide CAS No. 6214-15-9

4,7-Dihydro-1,3,2-dioxathiepine 2-oxide

Cat. No.: B3054844
CAS No.: 6214-15-9
M. Wt: 134.16 g/mol
InChI Key: QAOSUJVCSVOSEU-UHFFFAOYSA-N
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Description

4,7-Dihydro-1,3,2-dioxathiepine 2-oxide is an organic compound with the molecular formula C4H6O3S. It is a cyclic sulfite ester, characterized by a seven-membered ring containing both oxygen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dihydro-1,3,2-dioxathiepine 2-oxide can be synthesized through the reaction of 1,4-but-2-enediol with sulfur dioxide. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as nuclear magnetic resonance spectroscopy to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydro-1,3,2-dioxathiepine 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Dihydro-1,3,2-dioxathiepine 2-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,7-Dihydro-1,3,2-dioxathiepine 2-oxide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dioxathiepine 2-oxide: A related compound with a similar structure but different ring size.

    1,3,2-Dioxathiolane 2-oxide: Another cyclic sulfite ester with a five-membered ring.

    1,3,2-Dioxathiane 2-oxide: A six-membered ring analog

Uniqueness

4,7-Dihydro-1,3,2-dioxathiepine 2-oxide is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

4,7-dihydro-1,3,2-dioxathiepine 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-8-6-3-1-2-4-7-8/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOSUJVCSVOSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOS(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295619
Record name 4,7-dihydro-1,3,2-dioxathiepine 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-15-9
Record name NSC103364
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-dihydro-1,3,2-dioxathiepine 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dihydro-1,3,2lambda4-dioxathiepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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